1-(Pyridin-3-yl)pentane-1,4-dione
CAS No.:
Cat. No.: VC13375434
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO2 |
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Molecular Weight | 177.20 g/mol |
IUPAC Name | 1-pyridin-3-ylpentane-1,4-dione |
Standard InChI | InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3 |
Standard InChI Key | HEDCNFYTXNXABY-UHFFFAOYSA-N |
SMILES | CC(=O)CCC(=O)C1=CN=CC=C1 |
Canonical SMILES | CC(=O)CCC(=O)C1=CN=CC=C1 |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Stereochemical Properties
1-(Pyridin-3-yl)pentane-1,4-dione is characterized by a pentane-1,4-dione backbone substituted at the 1-position with a pyridin-3-yl group. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 53842-14-1, 622403-56-9* | |
Molecular Formula | ||
Molecular Weight | 177.20 g/mol | |
Exact Mass | 177.07900 | |
Topological Polar Surface Area | 47.03 Ų | |
LogP (Partition Coefficient) | 1.63 |
*Note: Discrepancies in CAS numbers may arise from registry variations or nomenclature differences .
The compound’s structure is confirmed via spectroscopic methods, including -NMR and IR spectroscopy. For instance, analogous diketones exhibit carbonyl stretching frequencies near 1648–1653 cm and aromatic proton resonances between δ 7.4–9.2 ppm .
Synthetic Precursors and Derivatives
1-(Pyridin-3-yl)pentane-1,4-dione is synthesized via condensation reactions. A method involving 3-acetylpyridine and acetonitrile derivatives under acidic conditions yields enaminone intermediates, which are hydrolyzed to form the diketone . For example, trichloroacetonitrile reacts with 3-acetylpyridine to produce 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one, which is subsequently hydrolyzed to the diketone .
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 1-(pyridin-3-yl)pentane-1,4-dione involves two primary steps:
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Enaminone Formation: 3-Acetylpyridine reacts with acetonitrile derivatives (e.g., trichloroacetonitrile) in the presence of HCl to form an enaminone intermediate .
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Hydrolysis: The enaminone undergoes acid-catalyzed hydrolysis to yield the diketone. For instance, stirring 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one with hydrochloric acid in ethanol/water affords the target compound in 55% yield .
Reaction Conditions and Yield Optimization
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Solvent Systems: Benzene or toluene with Dean–Stark traps facilitates azeotropic water removal, improving reaction efficiency .
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Temperature: Reflux conditions (140–145°C) are critical for cyclocondensation reactions involving guanidine derivatives .
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Catalysts: Anhydrous sodium carbonate or potassium phosphate enhances base-mediated reactions, achieving yields up to 80% .
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1648–1653 cm confirm the presence of carbonyl groups .
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NMR Spectroscopy:
Applications in Pharmaceutical Chemistry
Role in Kinase Inhibitor Development
1-(Pyridin-3-yl)pentane-1,4-dione serves as a precursor for 2-arylamino-4-(pyridin-3-yl)pyrimidines, which are key intermediates in tyrosine kinase inhibitors . For example, coupling with 4-(4-methylpiperazin-1-ylmethyl)benzamide yields imatinib analogs with enhanced lipophilic interactions in kinase binding pockets .
Structure-Activity Relationship (SAR) Insights
Introducing substituents at the pyrimidine 6-position (e.g., trifluoromethyl groups) improves binding affinity to kinase domains. Fluorinated derivatives exhibit increased metabolic stability and target engagement .
Challenges and Future Directions
Synthetic Limitations
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